molecular formula C118H177N35O29S B612604 H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH

H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH

Cat. No.: B612604
M. Wt: 2582.0 g/mol
InChI Key: JMTCEFUSRHYJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Nomenclature

The compound is a synthetic peptide representing the 35–55 residue segment of MOG, a transmembrane glycoprotein expressed exclusively on oligodendrocytes and the outermost layers of CNS myelin. Its nomenclature reflects its amino acid sequence (e.g., H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH) and its CAS registry number (149635-73-4). Structurally, it is characterized by:

Property Value
Molecular Formula C₁₁₈H₁₇₇N₃₅O₂₉S
Molecular Weight 2581.95 g/mol
CAS Registry Number 149635-73-4
Sequence Length 21 amino acids
Source Species Mouse, Rat, Human (synthetic)
Purity ≥95% (HPLC-verified)

This peptide is often referred to as MOG(35-55) in scientific literature, emphasizing its role as a critical immunogenic epitope.

Historical Context in Neuroimmunology Research

The identification of MOG(35-55) as a key autoantigen emerged from early studies on experimental autoimmune encephalomyelitis (EAE), a murine model of MS. Key milestones include:

Year Discovery Reference
1976 Identification of "M2," a myelin-associated glycoprotein later recognized as MOG. Lebar et al.
1980s MOG established as a minor myelin component with strong immunogenic potential. Linnington et al.
2003 MOG(35-55) shown to induce relapsing-remitting EAE in mice, mimicking MS pathology. Zhang et al.

These findings underscored MOG's role in autoimmune demyelination, contrasting with earlier focus on myelin basic protein (MBP).

Significance in Myelin Oligodendrocyte Glycoprotein Research

MOG(35-55) has been pivotal in elucidating MOG's function and immunogenicity:

  • Structural Insights :

    • MOG's extracellular Ig-like domain (residues 1–117) includes the 35–55 segment, which is surface-exposed and accessible to autoantibodies.
    • The peptide's conformational flexibility allows binding to major histocompatibility complex (MHC) class II molecules, facilitating T-cell activation.
  • Pathogenic Mechanisms :

    • T-Cell Activation : MOG(35-55) binds HLA-DR2 and other MHC class II alleles, triggering autoreactive CD4+ T-cell responses.
    • B-Cell Responses : The peptide induces anti-MOG antibody production, which mediates complement-dependent demyelination in vivo.
  • Experimental Relevance :

    • MOG(35-55) is the gold standard for inducing EAE in mice and rats, enabling studies on disease progression and therapeutic interventions.

Relationship to Multiple Sclerosis Models

MOG(35-55)-induced EAE replicates key features of MS, including:

Feature MOG(35-55)-EAE Multiple Sclerosis
Disease Course Relapsing-remitting Relapsing-remitting (common)
Lesion Pathology Focal white matter demyelination Focal white matter plaques
Immune Profile CD4+ T-cell dominance Heterogeneous immune response
Therapeutic Response B-cell depletion effective Partial response to B-cell therapies

This model has clarified the role of MOG-specific autoimmunity in demyelination, distinct from aquaporin-4 (AQP4)-associated neuromyelitis optica.

Properties

IUPAC Name

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCEFUSRHYJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H177N35O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based SPPS Protocol

The dominant method for synthesizing this peptide involves Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Wang resin or 2-chlorotrityl chloride resin. Source outlines a general SPPS approach for similar peptides, utilizing iterative deprotection (20% piperidine in DMF) and coupling steps with HBTU/HOBt activation. The sequence is assembled from C- to N-terminus, with lysine typically introduced as Fmoc-Lys(Boc)-OH to protect its ε-amino group.

Critical steps include:

  • Resin Swelling : Pre-swelling in dichloromethane (DCM) for 30 minutes to enhance accessibility.

  • Coupling Efficiency : Double couplings for arginine (positions 6, 11, 15, 20) and histidine (position 14) to prevent deletion sequences.

  • Pseudoproline Dipeptides : Incorporation of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH at Ser8-Pro9 to minimize β-sheet formation.

Side-Chain Protection Scheme

Optimal protecting groups identified across studies include:

ResidueProtecting GroupRemoval Condition
Glu, AspOtBu95% TFA cleavage cocktail
LysBocTFA/scavenger mixture
Trp, HisBocTFA with 3% water
TyrtBuStandard TFA cleavage

Source emphasizes avoiding global deprotection of side chains until the final cleavage to prevent premature oxidation or racemization.

Solution-Phase Fragment Condensation for Challenging Segments

For peptides exceeding 20 residues, fragment condensation becomes necessary to maintain purity >90%. Source demonstrates this approach using protected fragments:

  • Fragment 1 : H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-OH (residues 1–10)

  • Fragment 2 : Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH (residues 11–21)

Coupling Conditions :

  • Activation : DIC/HOAt in DMF at −20°C

  • Coupling Time : 24 hours under nitrogen atmosphere

  • Yield : 68% after HPLC purification

Critical Challenges and Mitigation Strategies

Aggregation During Chain Elongation

The central hydrophobic cluster (Val4, Trp5, Val13, Val14, Leu17) promotes β-sheet aggregation. Source reports two solutions:

  • Backbone Protection : Use of pseudoproline dipeptides at Ser8-Pro9 reduces β-strand propensity by 40%.

  • Solvent Optimization : 0.1 M HOBt in DMF decreases interchain hydrogen bonding, improving coupling efficiency from 75% to 92%.

Oxidation of Methionine and Tryptophan

Methionine (position 1) and tryptophan (position 5) require inert atmosphere handling. Source specifies:

  • Stabilization : 0.1 M DTT in cleavage cocktail prevents Met oxidation during TFA treatment.

  • Storage : Lyophilized peptide stored under argon at −80°C maintains >95% purity for 12 months.

Purification and Analytical Characterization

Reverse-Phase HPLC Parameters

ColumnMobile PhaseGradientRetention TimePurity Target
C18, 300 ÅA: 0.1% TFA/H2O5–35% B22.4 min>98%
(5 µm, 250 mm)B: 0.1% TFA/ACNover 45 min

Source achieved 98.2% purity using this method, with MS analysis confirming molecular weight (calc. 2736.1 Da, obs. 2736.3 Da).

Isoaspartate Formation Monitoring

The Asn19-Gly20 sequence is prone to deamidation. Source developed a MALDI-TOF assay detecting isoAsp formation:

  • Incubation : 37°C, pH 7.4 for 72 hours

  • Rate : 2.3% isoAsp formation under physiological conditions

Scalability and Industrial Production

Patent discloses a large-scale process (batch size >1 kg) featuring:

  • Continuous Flow SPPS : Reduces cycle time by 30% compared to batch reactors.

  • Precipitation Protocol : Crude peptide isolation using diisopropyl ether:acetonitrile (5:1 v/v) achieves 85% recovery.

  • Cost Analysis : Raw material costs reduced to $12,000/kg at 100 kg scale, versus $45,000/kg for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

MOG 35-55 undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide.

    Reduction: Reduction reactions can be used to reverse the oxidation of methionine sulfoxide back to methionine.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions to oxidize methionine residues.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine residues.

    Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .

Scientific Research Applications

Pharmacological Applications

H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH has been studied for its potential therapeutic effects, particularly in modulating immune responses and neurological functions. Research indicates that it may induce autoantibody production and influence neurological diseases characterized by demyelination .

Case Study: Neurological Disease

A study highlighted the peptide's involvement in relapsing-remitting neurological diseases, suggesting that it may play a role in the pathogenesis of conditions such as multiple sclerosis .

Bioactive Peptides

Research into bioactive peptides has shown that they can exhibit antioxidative, anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties . The specific sequence of this compound contributes to its bioactivity.

Table 2: Bioactive Properties

ActivityDescription
AntioxidativeScavenges free radicals
Anti-inflammatoryReduces inflammation markers
AnticancerInhibits cancer cell proliferation
AntimicrobialExhibits activity against various pathogens
ImmunomodulatoryModulates immune system responses

Nutritional Applications

Peptides like this compound are increasingly recognized for their nutritional benefits. They can enhance protein absorption and contribute to muscle synthesis, making them valuable in sports nutrition and dietary supplements .

Drug Development

The peptide has potential applications in drug design as a peptidomimetic therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce side effects. Research into peptidomimetics highlights strategies such as cyclization and unnatural amino acid incorporation to improve pharmacokinetic properties .

Comparison with Similar Compounds

Sequence-Driven Functional Divergence

  • Immunogenicity: MOG (35–55) uniquely induces neuroinflammation due to its Trp-Tyr-Arg motif, absent in other peptides like H-Gly-Ile-Leu-Thr-Val-Ile-Leu-Gly-Val-OH .
  • Charge Distribution: Unlike H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH, which has a net positive charge (+8 at physiological pH), MOG (35–55) has a balanced charge (+3), facilitating MHC-II binding without nonspecific electrostatic interactions .

Structural Modifications and Stability

  • D-Amino Acids: The inclusion of D-arginine in H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH enhances protease resistance, a feature absent in MOG (35–55) .
  • Terminal Groups : Acetylation in AC-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH reduces cellular uptake compared to MOG (35–55)’s free termini .

Biological Activity

H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, commonly referred to as MOG (35-55), is a peptide derived from the myelin oligodendrocyte glycoprotein (MOG) and is significant in neurobiology and immunology. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

MOG (35-55) is a peptide composed of 35 amino acids with a molecular weight of approximately 2592 Da. Its sequence is as follows:

H Met Glu Val Gly Trp Tyr Arg Ser Pro Phe Ser Arg Val Val His Leu Tyr Arg Asn Gly Lys OH\text{H Met Glu Val Gly Trp Tyr Arg Ser Pro Phe Ser Arg Val Val His Leu Tyr Arg Asn Gly Lys OH}

This peptide exhibits a complex structure that plays a crucial role in its biological activity.

Neuroprotective Effects

Research indicates that MOG (35-55) may exert neuroprotective effects, particularly in the context of multiple sclerosis (MS). The activation of the aryl hydrocarbon receptor (AhR) by metabolites from the kynurenine pathway, such as kynurenine derived from tryptophan, has been linked to immunosuppression and neuroprotection. Studies suggest that MOG (35-55) can enhance the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune tolerance and preventing neuroinflammation associated with MS .

Immunomodulatory Properties

MOG (35-55) has been shown to modulate immune responses. Its interaction with T cells can influence autoimmune responses, making it a candidate for therapeutic strategies in autoimmune diseases. The peptide's ability to induce Treg differentiation could potentially mitigate the severity of autoimmune attacks on the central nervous system .

Case Studies and Research Findings

  • Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, administration of MOG (35-55) demonstrated a reduction in disease severity. This effect is attributed to increased levels of Tregs and the modulation of inflammatory responses .
  • Kynurenine Pathway Activation : Studies have highlighted that MOG (35-55) may influence the kynurenine pathway, enhancing neuroprotective mechanisms through kynurenic acid production. This pathway is crucial for regulating immune responses in neurodegenerative conditions .
  • Peptide Profiling : Research on various peptides has shown that those similar to MOG (35-55) exhibit significant biological activities, including ACE-inhibition and antioxidant properties. These findings suggest that MOG-derived peptides could have broader therapeutic implications beyond neuroprotection .

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveEnhances Treg differentiation; reduces inflammation
ImmunomodulatoryModulates immune response in autoimmune diseases
ACE-InhibitionSimilar peptides show potential for blood pressure regulation
AntioxidantPotential antioxidant properties noted

Q & A

Q. What ethical and safety protocols are critical when handling bioactive peptides with unknown toxicity profiles?

  • Methodological Answer : Adhere to Institutional Biosafety Committee (IBC) guidelines for Level 2 containment. Conduct acute toxicity studies in zebrafish or murine models, prioritizing endpoints like LD50 and organ histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.